乙醇,2-(6-氨基-9H-嘌呤-9-基)甲氧基-

描述

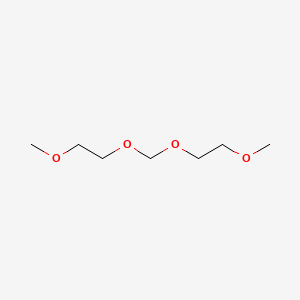

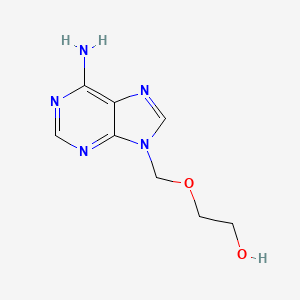

“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .

Synthesis Analysis

The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .

Molecular Structure Analysis

The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学研究应用

Antiviral Research

“2-[(6-aminopurin-9-yl)methoxy]ethanol” has potential applications in antiviral research due to its purine base structure, which is similar to that of many nucleoside analogs used in antiviral therapies . The compound can be used to synthesize derivatives that may act as competitive inhibitors for viral DNA polymerases, offering a pathway to develop new antiviral drugs.

Biochemical Studies

In biochemistry, this compound serves as a building block for synthesizing nucleotide analogs. These analogs can be incorporated into DNA or RNA strands to study biochemical pathways, enzyme interactions, and mechanisms of genetic expression control .

Molecular Biology Applications

Molecular biologists can utilize “2-[(6-aminopurin-9-yl)methoxy]ethanol” to create modified oligonucleotides for gene editing purposes. It can help in the development of CRISPR-Cas9 guide RNAs with enhanced stability and binding specificity .

Pharmacological Role

Pharmacologically, the compound’s analogs can be designed to modulate the activity of purine receptors, which play a crucial role in cellular signaling and could lead to new treatments for diseases like Parkinson’s and cardiovascular disorders .

Analytical Chemistry

Organic Synthesis

The compound is valuable in organic synthesis, where it can be used to introduce purine moieties into larger molecules, potentially leading to the discovery of novel compounds with unique biological activities .

Medicinal Chemistry

In medicinal chemistry, “2-[(6-aminopurin-9-yl)methoxy]ethanol” is a precursor for the synthesis of various pharmacologically active purine derivatives. These derivatives can be screened for a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antihypertensive effects.

Nucleoside Analogue Development

Lastly, this compound is instrumental in the development of nucleoside analogues, which are key components in antiviral and anticancer drugs. Its modification can lead to the creation of prodrugs that improve drug delivery and efficacy .

作用机制

Target of Action

The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .

Mode of Action

2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .

Biochemical Pathways

The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .

Pharmacokinetics

The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .

Result of Action

The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .

Action Environment

The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

属性

IUPAC Name |

2-[(6-aminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIRNIBZTBBIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185309 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

CAS RN |

31383-66-1 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)